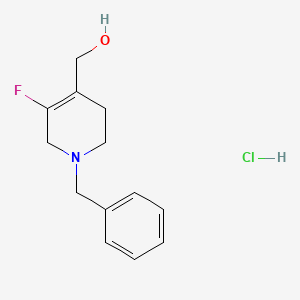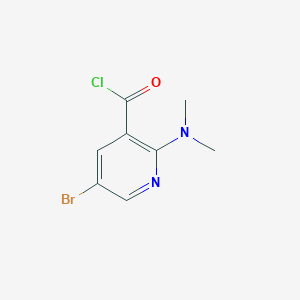
5-Bromo-2-(dimethylamino)nicotinoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(dimethylamino)-3-pyridinecarbonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a dimethylamino group at the 2nd position, and a carbonyl chloride group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dimethylamino)-3-pyridinecarbonyl chloride typically involves the bromination of 2-(dimethylamino)pyridine followed by the introduction of the carbonyl chloride group. One common method involves the reaction of 2-(dimethylamino)pyridine with bromine in the presence of a suitable solvent to yield 5-bromo-2-(dimethylamino)pyridine. This intermediate is then treated with phosgene or a similar reagent to introduce the carbonyl chloride group, resulting in the formation of 5-Bromo-2-(dimethylamino)-3-pyridinecarbonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(dimethylamino)-3-pyridinecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with a base like potassium carbonate in an organic solvent.
Hydrolysis: Conducted in the presence of water or aqueous base.
Major Products Formed
Substitution Reactions: Yield substituted pyridine derivatives.
Coupling Reactions: Produce biaryl compounds.
Hydrolysis: Results in the formation of 5-bromo-2-(dimethylamino)-3-pyridinecarboxylic acid.
Scientific Research Applications
5-Bromo-2-(dimethylamino)-3-pyridinecarbonyl chloride has various applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(dimethylamino)-3-pyridinecarbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and carbonyl chloride groups can facilitate binding to target molecules through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4-(dimethylamino)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
5-Bromo-2-(isopropylamino)pyrimidine: Contains an isopropylamino group instead of dimethylamino.
5-Bromo-2-(4-morpholino)pyrimidine: Features a morpholino group in place of dimethylamino.
Uniqueness
5-Bromo-2-(dimethylamino)-3-pyridinecarbonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of bromine, dimethylamino, and carbonyl chloride groups makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H8BrClN2O |
|---|---|
Molecular Weight |
263.52 g/mol |
IUPAC Name |
5-bromo-2-(dimethylamino)pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H8BrClN2O/c1-12(2)8-6(7(10)13)3-5(9)4-11-8/h3-4H,1-2H3 |
InChI Key |
KVUUMYCDWHVZKY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)Br)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


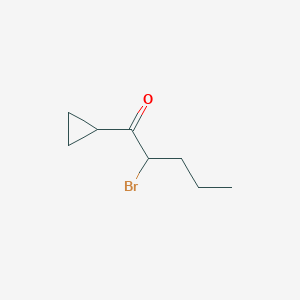
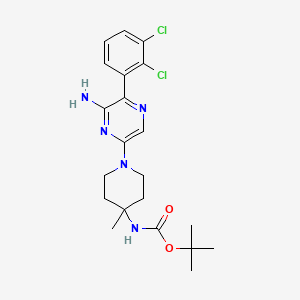
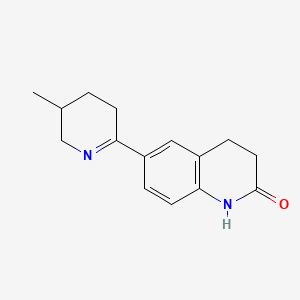


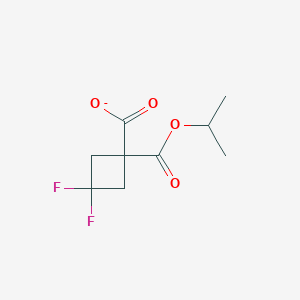
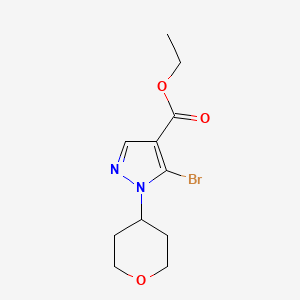
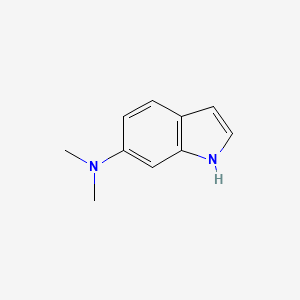
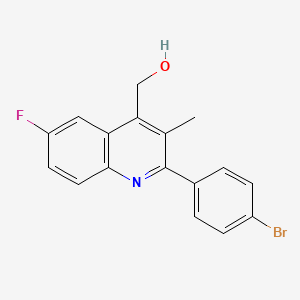
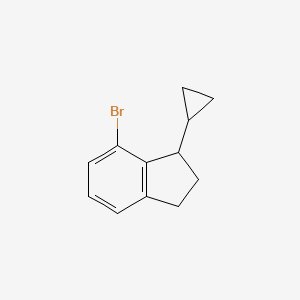
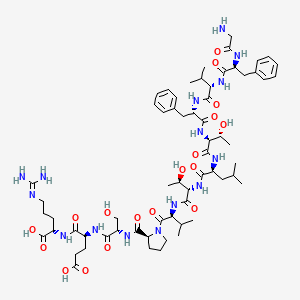
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B13923650.png)
![5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
